molecular formula C8H13N5O7S2 B586784 Desmethyl Amidosulfuron CAS No. 935867-69-9

Desmethyl Amidosulfuron

Cat. No.: B586784
CAS No.: 935867-69-9
M. Wt: 355.34
InChI Key: QAYZUYJYJXIVLF-UHFFFAOYSA-N
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Description

Desmethyl Amidosulfuron is a key metabolite of the sulfonylurea herbicide amidosulfuron, a compound widely used for broadleaf weed control in crops such as wheat and rapeseed . Sulfonylurea herbicides, including amidosulfuron, inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis, leading to plant growth inhibition and death . This compound is integral to residue definitions in regulatory frameworks, where the total residue is expressed as the sum of amidosulfuron and its desmethyl derivative .

Properties

IUPAC Name

1-(4-methoxy-6-oxo-1H-pyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O7S2/c1-13(21(3,16)17)22(18,19)12-8(15)11-7-9-5(14)4-6(10-7)20-2/h4H,1-3H3,(H3,9,10,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYZUYJYJXIVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027825
Record name N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935867-69-9
Record name N-[[[[(1,6-Dihydro-4-methoxy-6-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Extraction (MAE)

Bayer AG's validated method (BE-002-P09-02) isolates this compound from plant matrices (e.g., wheat shoots, linseed grain) using a 4:1 (v/v) acetonitrile-water mixture under microwave irradiation (200 W, 2 minutes). The protocol includes:

  • Sample preparation : Homogenization of 2.5 g plant material.

  • Extraction : Addition of 25 mL acetonitrile-water, microwaving, and centrifugation.

  • Cleanup : Dispersive solid-phase extraction (dSPE) with MgSO₄, PSA, and C18 sorbents to remove pigments and fatty acids.

Recoveries for this compound range from 78–112% at spiking levels of 0.01–0.1 mg/kg, with a limit of quantification (LOQ) of 0.01 mg/kg.

QuEChERS Method Adaptation

A modified QuEChERS approach extracts this compound from soil and water samples:

  • Extraction : 5 g soil shaken with 20 mL acetonitrile, followed by phase separation using MgSO₄/NaCl/citrate buffers.

  • Dilution : Acetonitrile phase diluted 1:100 with methanol-water (1:1) to reduce matrix interference.
    This method achieves 85–95% recovery in loamy soils, with a 0.125 ng/L LOQ in water.

Solid-Phase Extraction (SPE) for Aquatic Matrices

Bioforsk’s protocol for water samples employs Oasis HLB cartridges (500 mg, 6 cc):

  • Conditioning : 6 mL methanol, 6 mL deionized water.

  • Loading : 500 mL water sample adjusted to pH 3.0 with formic acid.

  • Elution : 6 mL methanol, evaporated to dryness under nitrogen, reconstituted in 1 mL methanol-water (1:1).
    this compound elutes at 6.2 minutes with 98% ionizability, enabling detection at sub-ppb levels.

Analytical Detection and Quantification

LC-MS/MS Parameters

ParameterValueSource
ColumnZorbax Eclipse Plus C18 (2.1 × 100 mm, 3.5 µm)
Mobile PhaseA: 0.1% formic acid in water
B: 0.1% formic acid in acetonitrile
Gradient10% B (0–1 min), 10–90% B (1–8 min), 90% B (8–10 min)
Ionization ModeESI-negative
MRM Transitions355.0 → 162.8 (quantifier)
355.0 → 108.9 (qualifier)

Isotopic Dilution for Precision

Stable isotope-labeled amidosulfuron-d₆ serves as an internal standard, correcting matrix effects and ion suppression. Calibration curves (0.01–1.0 mg/kg) exhibit linearity (R² > 0.998) across maize, wheat, and soil matrices.

Environmental Occurrence and Research Findings

Field Study Data (2007–2010)

MatrixPeak Concentration (µg/L)Study PeriodSource
Drainage Water0.0152009–2010
Surface Runoff0.0152009–2010
Soil (0–10 cm)0.0022007–2008

Hydrolysis Kinetics

pHHalf-Life (Days)Temperature (°C)Source
5.02825
7.01425
9.0725

Chemical Reactions Analysis

Types of Reactions: Desmethyl Amidosulfuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Desmethyl Amidosulfuron exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds . The molecular targets and pathways involved include the ALS enzyme and the associated metabolic pathways for amino acid synthesis .

Comparison with Similar Compounds

Sulfonylurea Herbicides

Amidosulfuron and its metabolite desmethyl amidosulfuron belong to the sulfonylurea class, sharing a common mechanism of ALS inhibition with compounds like tribenuron-methyl (TBM) and iodosulfuron-methyl-sodium . However, differences in efficacy, application rates, and environmental impact distinguish these herbicides:

Compound Application Rate (g a.s./ha) Target Crops Key Effects Residue Definition
Amidosulfuron 45–90 Wheat, Rapeseed 95% male sterility in rapeseed at 60–90 mg/ha; low phytotoxicity Sum of amidosulfuron + this compound
Tribenuron-methyl (TBM) 15–30 Rapeseed, Soybean Similar gametocidal effects but distinct transcriptional responses Parent compound only
Iodosulfuron-methyl 3.75–5.63 Wheat Synergistic weed control in mixtures with amidosulfuron Parent compound + metabolites (varies by region)

Non-Sulfonylurea Herbicides

Asulam (a carbamate herbicide) and glyphosate (a glycine derivative) are structurally distinct but serve overlapping roles in weed management. Key comparisons include:

Compound Application Rate (g a.s./ha) Mode of Action Toxicity Profile (Adjusted for Rate) Environmental Impact
Asulam 4400 Inhibition of folate synthesis Higher chronic toxicity to aquatic organisms Persistent soil residues; broader non-target effects
Amidosulfuron 45–90 ALS inhibition Lower toxicity post-application rate adjustment Limited persistence; niche non-target impacts

Efficacy and Field Performance

  • Amidosulfuron vs. Asulam: Despite higher inherent toxicity, amidosulfuron’s lower application rate (45–90 g/ha vs. 4400 g/ha for asulam) reduces its environmental burden. However, asulam outperforms amidosulfuron in bracken control, with amidosulfuron failing in Norwegian trials .
  • Synergistic Mixtures : Amidosulfuron combined with iodosulfuron-methyl-sodium (15 g/ha + 3.75 g/ha) achieves >95% weed control in wheat, highlighting superior efficacy over standalone applications .

Toxicological and Regulatory Considerations

  • Residue Challenges : this compound’s inclusion in residue definitions complicates MRL compliance due to analytical standard unavailability .
  • Non-Target Effects: Amidosulfuron exhibits lower phytotoxicity to pistils compared to TBM but shares metabolic disruption patterns (e.g., lipid metabolism, cell cycle arrest) in rapeseed .
  • Regulatory Adjustments : The European Food Safety Authority (EFSA) mandates periodic re-evaluation of amidosulfuron’s MRLs, factoring in desmethyl metabolite dynamics .

Biological Activity

Desmethyl amidosulfuron is a metabolite of the herbicide amidosulfuron, which belongs to the sulfonylurea class of herbicides. This compound has garnered attention due to its biological activity, particularly in agricultural contexts. This article delves into its biological activity, metabolism, ecotoxicological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonylurea structure, which is known for its herbicidal properties. The compound's molecular formula is C₁₁H₁₄N₄O₄S, and its molecular weight is approximately 302.32 g/mol. The absence of the methyl group at the nitrogen atom distinguishes it from its parent compound, amidosulfuron.

Biological Activity

Mechanism of Action
this compound acts primarily by inhibiting acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. This inhibition leads to the disruption of protein synthesis and ultimately plant death. Studies have shown that this compound retains significant herbicidal activity comparable to that of amidosulfuron itself .

Toxicological Studies
In toxicity assessments, this compound has demonstrated a favorable safety profile. Acute oral toxicity studies in rats indicated an LD50 greater than 5000 mg/kg body weight, suggesting low toxicity to mammals . Chronic exposure studies have also shown no significant adverse effects on reproduction or development at lower concentrations .

Metabolism

This compound undergoes metabolic processes primarily through O-demethylation, leading to various metabolites. In rat studies, over 60% of administered radioactivity was excreted as the parent compound, indicating that this compound is stable in biological systems . The primary metabolic pathway involves hydroxylation and conjugation reactions, which result in metabolites that are less biologically active than the parent compound .

Ecotoxicological Effects

Impact on Non-Target Organisms
Ecotoxicological studies have assessed the impact of this compound on non-target organisms. The results indicate that it poses minimal risk to terrestrial vertebrates and aquatic organisms at environmentally relevant concentrations . For instance, studies showed no significant acute toxicity to fish or aquatic invertebrates at concentrations up to 100 mg/L .

Case Studies

  • Field Trials
    Field trials have demonstrated the effectiveness of this compound in controlling various weed species in crops like wheat and linseed. The compound exhibited a rapid degradation profile in soil, with half-lives ranging from 1 to 2 days under typical agricultural conditions .
  • Residue Analysis
    Residue studies have shown that this compound residues are stable in plant matrices for extended periods post-application. For instance, residues were found to be stable in wheat samples for at least 30 days after treatment . This stability is crucial for assessing compliance with maximum residue limits (MRLs) established for food safety.

Summary of Research Findings

Study TypeFindings
Acute ToxicityLD50 > 5000 mg/kg; low toxicity observed in mammals
Chronic ToxicityNo significant adverse effects on reproduction or development at lower concentrations
MetabolismMajor excretion as unchanged this compound; O-demethylation identified as key pathway
EcotoxicologyMinimal risk to non-target organisms; no significant acute toxicity observed
Field TrialsEffective weed control; rapid degradation in soil

Q & A

Q. What analytical methods are recommended for detecting and quantifying Desmethyl Amidosulfuron in environmental and biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with photodiode array (PDA) or evaporative light scattering detectors (ELSD) is widely used for quantification, employing a C8 column and mobile phases containing acetonitrile/water with ammonium formate and formic acid as modifiers . For confirmatory analysis in complex matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) enhances sensitivity and specificity, particularly at low concentrations (e.g., 0.5 ng/mL) .

Q. What experimental design considerations are critical for field trials assessing this compound efficacy?

Methodological Answer: Field trials must account for application timing (e.g., early growing season for soil uptake), method (ground vs. aerial), and pre-spray rhizome conditions . Baseline data on bracken density and paired plot comparisons (e.g., asulam vs. amidosulfuron) are essential to control variability. Include replication across sites to address heterogeneous responses .

Q. How should researchers validate the identity and purity of newly synthesized this compound derivatives?

Methodological Answer: Combine spectral techniques: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC-UV/ELSD for purity assessment (>95% by peak area). For degradation products lacking UV absorption, ELSD is preferred .

Advanced Research Questions

Q. How can researchers resolve contradictions between regulatory toxicity data and field observations for this compound?

Methodological Answer: Normalize toxicity ratios (e.g., amidosulfuron vs. asulam) to application rates (e.g., 45–90 g a.s./ha vs. 4400 g a.s./ha) to account for exposure differences . Conduct dose-response studies under simulated field conditions, integrating soil persistence metrics (e.g., DT50) and non-target species sensitivity assays (e.g., aquatic macrophytes, soil mesofauna) .

Q. What advanced mass spectrometry techniques improve metabolite confirmation for this compound in low-abundance samples?

Methodological Answer: Sequential CID and UVPD fragmentation in a single LC-MS run increases diagnostic ion yield. For example, UVPD at 170 ms irradiation time after CID (30 eV) improves detection limits for metabolites like desmethyl bosentan in plasma . Hybrid quadrupole-Orbitrap systems further enhance resolution for isobaric interferences.

Q. What methodological approaches differentiate direct toxicity of this compound from indirect ecological impacts on soil invertebrates?

Methodological Answer: Use microcosm studies to isolate direct effects (e.g., amidosulfuron-spiked soil) from indirect effects (e.g., reduced plant cover). Pair with metagenomic analysis of soil mesofauna (e.g., collembola, acari) and controlled exclusion experiments to quantify trophic interactions . Statistical models (e.g., structural equation modeling) can disentangle causal pathways .

Q. How can laboratory toxicity data for this compound be extrapolated to ecological risk assessments?

Methodological Answer: Apply probabilistic models incorporating application rate, soil sorption coefficients (Kd), and species sensitivity distributions (SSDs). Adjust for environmental covariates (e.g., organic matter content) using geographic information systems (GIS) . Validate with mesocosm studies simulating field persistence and leaching .

Regulatory and Reporting Guidelines

Q. Which regulatory frameworks govern the submission of this compound toxicity data for peer review?

Methodological Answer: Follow EFSA guidelines for pesticide risk assessment, including OECD test protocols for aquatic and terrestrial organisms. For publication, structure manuscripts per American Chemical Society (ACS) standards: detailed experimental sections, supplementary materials for raw data, and explicit discussion of regulatory relevance .

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